molecular formula C8H8ClF2N B13681603 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine

5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B13681603
M. Wt: 191.60 g/mol
InChI Key: HLZCTIANBMVNPR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine typically involves the chloromethylation of 2-(difluoromethyl)-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as quaternary ammonium salt . The reaction conditions are usually mild, and the process is efficient, making it suitable for industrial production.

Industrial Production Methods

For large-scale production, the process can be optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The industrial production methods focus on minimizing environmental impact and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.

Scientific Research Applications

5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can affect the function of the target proteins and alter cellular pathways. The difluoromethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

5-(chloromethyl)-2-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C8H8ClF2N/c1-5-2-6(3-9)4-12-7(5)8(10)11/h2,4,8H,3H2,1H3

InChI Key

HLZCTIANBMVNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)CCl

Origin of Product

United States

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